3-(Naphthalen-2-yl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-naphthalen-2-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-4-11-7-12(13-8-14-9-13)6-5-10(11)3-1/h1-7,13-14H,8-9H2 |
InChI Key |
XEZQEGSJIUWGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Naphthalen 2 Yl Azetidine and Its Derivatives
Retrosynthetic Analysis of 3-(Naphthalen-2-yl)azetidine and Analogous Structures
Retrosynthetic analysis, or the disconnection approach, is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. ox.ac.uklkouniv.ac.in This process involves conceptually breaking bonds in the target molecule to identify potential precursors, known as synthons, and their real-world chemical counterparts, called synthetic equivalents. lkouniv.ac.in
The primary retrosynthetic disconnections for the azetidine (B1206935) ring involve severing either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond of the heterocyclic core. The most common and strategically advantageous approaches focus on C-N bond formation during the key cyclization step. magtech.com.cnclockss.org This is typically achieved through intramolecular nucleophilic substitution.
Key disconnection strategies for the azetidine ring are summarized below:
| Disconnection Type | Bond Cleaved | Precursor Type | Description |
| Type I | 1,2-bond (N-C2) & 1,4-bond (N-C4) | 1,3-Dielectrophile + Primary Amine | This common strategy involves the double SN2 cyclization of a primary amine with a substrate containing two electrophilic centers at the 1 and 3 positions, such as a 1,3-dihalide. clockss.org |
| Type II | 1,2-bond (N-C2) | γ-Amino alcohol or γ-Haloamine | This approach relies on an intramolecular cyclization where the nitrogen atom acts as a nucleophile, displacing a leaving group (e.g., a halide or activated hydroxyl group) from the γ-carbon. magtech.com.cnclockss.org |
| Type III | 3,4-bond (C-C) | α-Amino aldehyde/ketone + Ylide | A less common but effective strategy involves the formation of a C-C bond, for instance, through the reaction of an α-amino carbonyl compound with a sulfur ylide. |
| Type IV | [2+2] Cycloaddition | Imine + Alkene | Photochemical or metal-catalyzed [2+2] cycloadditions between an imine and an alkene can directly form the four-membered azetidine ring. magtech.com.cn |
These strategies represent the reverse of known, reliable chemical reactions, providing a logical pathway from the target molecule back to simple starting materials. ox.ac.uk
Following the disconnection strategies, specific precursors and their corresponding synthetic equivalents can be identified. The choice of precursor is critical as it dictates the reaction conditions and potential for stereochemical control.
The table below outlines common synthons, their corresponding synthetic equivalents (real reagents), and the type of reaction used to form the azetidine ring.
| Synthon (Idealized Fragment) | Synthetic Equivalent (Reagent) | Reaction Type for Ring Formation |
| +CH2CH2CH2NHR | 3-Halo-N-alkylpropan-1-amine or 3-(Alkylamino)propan-1-ol with an activated hydroxyl group (e.g., tosylate) | Intramolecular Nucleophilic Substitution |
| R-NH2 + +CH2CH(R')CH2+ | Primary Amine + 1,3-Dihalo-2-substituted propane (B168953) | Double Nucleophilic Substitution |
| R-N=CH-CH2-CH2-X | β-Haloimine | Intramolecular Reductive Cyclization magtech.com.cn |
| R-N=CH2 + CH2=CH2 | Imine + Alkene | [2+2] Photocycloaddition magtech.com.cn |
These precursors are the foundational building blocks for constructing the azetidine scaffold. For instance, γ-haloamines are common and effective precursors that undergo intramolecular cyclization upon treatment with a base to yield the azetidine ring. clockss.org
Applying these principles to the target molecule, This compound , allows for the design of a logical synthetic plan. The naphthalene (B1677914) moiety is robust and can be carried through the synthesis or installed at a later stage. A primary retrosynthetic disconnection involves breaking the azetidine ring's C-N bonds, suggesting an intramolecular cyclization as the key final step.
A plausible retrosynthetic pathway is as follows:
Target Molecule: this compound. A protecting group (PG) on the nitrogen is assumed for practical synthesis (e.g., Benzyl or Boc).
Disconnection (C-N bond): An intramolecular cyclization suggests a precursor like 1-amino-3-halo-2-(naphthalen-2-yl)propane or a related activated alcohol. This is a Type II disconnection.
Disconnection (C-C bond): To simplify the precursor further, the bond between the main chain and the naphthalene group can be disconnected. This leads back to a simpler propane backbone and a naphthalene-based nucleophile. However, a more convergent approach is to build the backbone with the naphthalene group already in place.
Precursor Simplification (FGI): The amino and halo/hydroxyl functionalities in the precursor can be derived from other functional groups. For example, the amine can come from the reduction of an azide (B81097) or a nitrile, and the alcohol can be formed from the reduction of a ketone. This leads to a key precursor: a 1,3-disubstituted-2-(naphthalen-2-yl)propan-2-one derivative .
Key Starting Materials: This analysis points toward starting materials such as 2-acetylnaphthalene or 2-bromoacetylnaphthalene , which can be elaborated to form the required three-carbon chain with the necessary functionalities for cyclization. An asymmetric synthesis of a related compound, (3R)-naphthyl-azetidine-2-carboxylic acid, has been reported, starting from a glyoxylic acid derivative and an allylic halide, highlighting the feasibility of building complexity around a naphthalene core. nih.gov
This strategic breakdown provides a clear roadmap, starting from simple naphthalene derivatives and building the substituted azetidine ring through a series of reliable chemical transformations.
Classical and Contemporary Approaches to Azetidine Ring Formation
The forward synthesis, or the practical construction of the azetidine ring, relies on a variety of cyclization reactions. These methods have evolved from classical intramolecular substitutions to more advanced metal-catalyzed processes.
The most prevalent method for synthesizing the azetidine ring is through intramolecular cyclization, which involves the formation of a C-N bond. magtech.com.cn This is typically achieved by the reaction of a primary or secondary amine with an electrophilic center located three carbons away (a γ-position). Common leaving groups include halides (Cl, Br, I) or activated alcohols (tosylates, mesylates). The reaction is usually promoted by a base to deprotonate the amine, increasing its nucleophilicity.
Other notable cyclization strategies include:
Palladium-catalyzed C-H amination: This modern approach allows for the formation of the azetidine ring by activating a C(sp³)–H bond at the γ-position for intramolecular amination.
Ring expansion of aziridines: Aziridines can be expanded to azetidines through various methods, including reactions with sulfur ylides. researchgate.net
[2+2] Cycloadditions: As mentioned in the retrosynthetic analysis, the direct cycloaddition of imines and alkenes offers a convergent route to the azetidine core. magtech.com.cn
Reductive cyclization of imines is a valuable method for constructing the azetidine ring. magtech.com.cn This strategy typically involves the formation of an imine from a β-halo ketone and a primary amine. The resulting β-haloimine intermediate can then undergo cyclization. The reduction of the cyclic iminium intermediate or a related precursor leads to the final saturated azetidine ring.
A key example of this type of transformation is the reduction of 1-azetines, which are cyclic imine analogues within a four-membered ring. The reduction of the C=N bond in 1-azetines to a C-N single bond provides direct access to the corresponding azetidine. This reduction can be effectively carried out using standard hydride reagents. nih.gov
| Reagent | Transformation | Reference |
| Lithium aluminum hydride (LiAlH4) | Reduction of 1-azetines to azetidines | nih.gov |
This approach is advantageous as it builds the heterocyclic ring and sets the final saturation level in a controlled manner. The synthesis of the imine precursors can often be achieved through simple condensation reactions, making this a versatile entry point for variously substituted azetidines.
Cyclization Reactions for Azetidine Synthesis
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
A powerful strategy for the synthesis of azetidines involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. This method leverages a directing group to position the palladium catalyst in proximity to a C-H bond, facilitating the formation of a new carbon-nitrogen bond to close the four-membered ring.
Research has demonstrated the effectiveness of a picolinamide (B142947) (PA) directing group attached to an amine substrate. The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism. Initially, the Pd(II) catalyst coordinates to the picolinamide nitrogen, leading to the formation of a palladacycle intermediate through C-H activation at the γ-position. This intermediate is then oxidized to a Pd(IV) species. Subsequent reductive elimination from the Pd(IV) complex forms the desired C-N bond, yielding the azetidine ring and regenerating the Pd(II) catalyst. doi.orgresearchgate.netrsc.org This methodology has been successfully applied to synthesize a variety of substituted azetidines, pyrrolidines, and indolines with low catalyst loading and under convenient operating conditions. doi.orgresearchgate.net
A key development in this area is the strategic control over competing reductive elimination pathways from the high-valent palladium intermediate. The choice of oxidant has been shown to be critical. For instance, the use of a specifically designed phenyliodonium (B1259483) dimethylmalonate (B8719724) reagent can favor the kinetically controlled C-N reductive elimination pathway, leading to the formation of highly strained ring systems like benzazetidines. researchgate.net This approach allows for the construction of complex polycyclic nitrogen-containing heterocycles from readily available aliphatic amine precursors. researchgate.netthieme-connect.de
Table 1: Key Features of Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis
| Feature | Description |
|---|---|
| Catalyst System | Typically Pd(OAc)₂ or other Pd(II) sources. |
| Directing Group | Picolinamide (PA) is commonly used to direct the C-H activation. |
| Mechanism | Involves a Pd(II)/Pd(IV) catalytic cycle with C-H activation and C-N reductive elimination. |
| Substrates | Amine precursors containing a γ-C(sp³)-H bond and a directing group. |
| Key Advantage | Enables the functionalization of unactivated C-H bonds to form the azetidine ring. |
Visible Light-Mediated [2+2]-Cycloadditions (Aza-Paterno-Büchi Reactions)
The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to azetidines. nih.gov The application of visible light photocatalysis has modernized this transformation, allowing it to proceed under mild conditions and with a broad substrate scope. organic-chemistry.org
In this methodology, a photocatalyst, often a commercially available iridium complex, absorbs visible light and transfers energy to one of the reactants, typically the alkene or a reactive oxime precursor, to generate a triplet excited state. nih.gov This excited species then undergoes a stepwise radical cycloaddition with the ground-state partner to form a 1,4-biradical intermediate. Subsequent intersystem crossing and ring closure furnish the azetidine product.
This approach has been successfully employed for both intermolecular and intramolecular reactions. organic-chemistry.org For instance, the visible-light-mediated intermolecular reaction of 2-isoxazoline-3-carboxylates (as oxime precursors) with a wide range of alkenes provides access to highly functionalized azetidines. organic-chemistry.orgnih.gov An advantage of this method is its operational simplicity and the ability to use readily available starting materials. organic-chemistry.org Furthermore, intramolecular variants have been developed to construct complex, tricyclic azetidine scaffolds with a high degree of three-dimensionality.
Table 2: Components of Visible Light-Mediated Aza-Paterno-Büchi Reactions for Azetidine Synthesis
| Component | Role | Examples |
|---|---|---|
| Imine Source | One of the π-systems for the [2+2] cycloaddition. | Oximes, 2-isoxazoline-3-carboxylates |
| Alkene | The second π-system for the cycloaddition. | Activated and unactivated alkenes |
| Photocatalyst | Absorbs visible light and initiates the reaction via energy transfer. | Iridium complexes (e.g., fac-[Ir(dFppy)₃]) |
| Light Source | Provides the energy for the photocatalyst. | Blue LEDs |
Intermolecular Kulinkovich-Type Coupling Strategies
A notable strategy for the synthesis of spirocyclic NH-azetidines involves a titanium(IV)-mediated intermolecular Kulinkovich-type coupling. This reaction utilizes oxime ethers and alkyl Grignard reagents to construct the azetidine ring. nih.gov
The proposed mechanism follows a Kulinkovich-type pathway, where the reaction of the Grignard reagent with a titanium(IV) precursor generates a titanacyclopropane intermediate. This intermediate acts as a 1,2-dianion equivalent. It then inserts into the C=N bond of the oxime ether, leading to the formation of the spirocyclic azetidine framework after workup. nih.gov This method is particularly valuable for its ability to create densely functionalized azetidines that would be challenging to access through other synthetic routes. nih.gov A significant feature of the resulting products is the potential for facile N-O bond cleavage, allowing for the deprotection of the azetidine nitrogen under mild conditions. nih.gov
Biocatalytic One-Carbon Ring Expansion of Aziridines
A novel and highly enantioselective approach to azetidine synthesis is the biocatalytic one-carbon ring expansion of aziridines. This method employs engineered "carbene transferase" enzymes, which are laboratory-evolved variants of cytochrome P450.
The reaction proceeds via a proposed-Stevens rearrangement. The enzyme's iron center reacts with a carbene precursor to form an electrophilic iron carbenoid intermediate. This intermediate is then trapped by the nucleophilic nitrogen of the aziridine (B145994) substrate, forming an aziridinium (B1262131) ylide. The engineered enzyme not only catalyzes this transformation with exceptional stereocontrol (e.g., 99:1 enantiomeric ratio) but also suppresses a competing cheletropic extrusion of an olefin, which is an inherent reactivity pathway for aziridinium ylides. By controlling the fate of this highly reactive intermediate, these biocatalysts facilitate a transformation not currently achievable with other catalyst classes. The substrate scope includes aziridines bearing various aromatic groups, demonstrating the potential for synthesizing a range of chiral azetidines.
Strain-Release Photocatalysis Utilizing Azabicyclo[1.1.0]butanes
Densely functionalized azetidines can be accessed through a photocatalytic radical strategy that leverages the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). This method, termed radical strain-release (RSR) photocatalysis, allows for the difunctionalization of the azetidine core in a single step.
The process is initiated by an organic photosensitizer that, upon excitation with visible light, engages in an energy transfer process with a sulfonyl imine precursor. This generates a radical intermediate which is then intercepted by the strained C-N bond of the azabicyclo[1.1.0]butane. The subsequent ring-opening, driven by the release of strain energy, leads to the formation of a functionalized azetidine radical, which can then be trapped to yield the final product. This methodology has demonstrated broad applicability, enabling the synthesis of various azetidine targets, including derivatives of known pharmaceuticals.
Electrophilic Cyclization of Homoallylamines
The intramolecular electrophilic cyclization of homoallylamines provides a direct route to 2-(halomethyl)azetidine derivatives. This transformation is typically induced by an electrophilic halogen source, such as N-bromosuccinimide (NBS) or molecular iodine.
In this reaction, the electrophile activates the double bond of the homoallylamine, leading to the formation of a cyclic halonium ion intermediate. The pendant nitrogen atom then acts as an intramolecular nucleophile, attacking one of the carbons of the activated double bond. This nucleophilic attack proceeds in a 4-exo-tet manner to form the four-membered azetidine ring. The stereochemical outcome of the reaction can often be controlled, leading to the formation of specific diastereomers. This method has been shown to proceed in high yields at room temperature, providing a practical approach to functionalized azetidines.
Synthesis of Azetidinone Derivatives (β-Lactams)
The 2-azetidinone, or β-lactam, ring is a core structural motif in numerous antibiotic agents. The synthesis of β-lactams, including those bearing a naphthalene substituent, is of significant interest.
One common and effective method for constructing the β-lactam ring is the Staudinger synthesis, which is a [2+2] cycloaddition between a ketene (B1206846) and an imine. For the synthesis of naphthalene-substituted azetidinones, a Schiff base can be prepared by condensing a hydrazine (B178648) derivative of a naphthalene compound with an appropriate aldehyde. This imine is then reacted with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) in the presence of a base such as triethylamine. The cycloaddition reaction yields the 2-azetidinone ring. This approach allows for the synthesis of a variety of substituted β-lactams by varying the substituents on both the imine and the ketene precursor.
Table 3: General Scheme for the Synthesis of Naphthalene-Substituted Azetidinones
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Schiff Base Formation | Naphthalene-containing hydrazine, Aromatic aldehyde | Ethanol, reflux | Naphthalene-substituted Schiff base (imine) |
| 2. [2+2] Cycloaddition | Schiff base, Chloroacetyl chloride | Triethylamine, Dioxane | Naphthalene-substituted 2-azetidinone |
This synthetic strategy has been employed to generate libraries of naphthalene-substituted azetidinone derivatives for biological evaluation.
Methods for Formation of the Azetidin-2-one (B1220530) Ring
The Staudinger ketene-imine cycloaddition stands as a cornerstone for the synthesis of β-lactams. This formal [2+2] cycloaddition provides a direct route to the azetidin-2-one ring, which can be subsequently reduced to the corresponding azetidine. The reaction involves the combination of a ketene and an imine. wikipedia.org
The mechanism of the Staudinger reaction is generally accepted to be a two-step process rather than a concerted cycloaddition. acs.orgacs.org The reaction initiates with a nucleophilic attack from the imine nitrogen onto the central sp-hybridized carbon of the ketene. acs.orgorganic-chemistry.org This step forms a zwitterionic intermediate. The subsequent step is a conrotatory electrocyclic ring closure of the intermediate to yield the final β-lactam product. acs.orgingentaconnect.com
The stereochemical outcome of the reaction (i.e., the formation of cis or trans β-lactams) is determined by the competition between this direct ring closure and the potential for isomerization within the zwitterionic intermediate. organic-chemistry.org Several factors influence this selectivity:
Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org
Imine Geometry: As a general rule, (E)-imines typically yield cis-β-lactams, while (Z)-imines lead to trans-β-lactams. acs.org
For the synthesis of a 3-(naphthalen-2-yl)azetidin-2-one precursor, the reaction would involve an imine derived from 2-naphthaldehyde (B31174) and a suitable amine, which would then react with a chosen ketene. The substituents on both reactants would be critical in controlling the yield and stereoselectivity of the resulting β-lactam.
| Factor | Influence on Stereoselectivity | Favored Product |
| Ketene Substituent | Electron-donating | cis-β-lactam |
| Electron-withdrawing | trans-β-lactam | |
| Imine Substituent | Electron-withdrawing | cis-β-lactam |
| Electron-donating | trans-β-lactam | |
| Imine Geometry | (E)-Imine | cis-β-lactam |
| (Z)-Imine | trans-β-lactam |
Enantioselective Synthesis of Chiral this compound Analogs
The development of chiral azetidines is of significant interest due to their potential applications in medicinal chemistry and as chiral building blocks. This requires synthetic methods that can control the stereochemistry at the C3 position of the azetidine ring.
Asymmetric Synthetic Routes to Azetidine-2-carboxylic Acid and Substituted Congeners
One of the most successful strategies for creating chiral 3-substituted azetidines involves the synthesis of enantiopure azetidine-2-carboxylic acid analogs. These compounds serve as conformationally constrained amino acid mimics. A notable method has been developed for the preparation of enantiopure L-azetidine-2-carboxylic acid congeners, including the (3R)-naphthyl analog. nih.gov
This synthetic route is based on a zinc-mediated asymmetric addition of allylic halides to a glyoxylic acid O-benzyl oxime derivative that incorporates a camphor (B46023) sultam as a chiral auxiliary. The key steps involve the diastereoselective formation of a new stereocenter, followed by a series of transformations to construct the azetidine ring and remove the chiral auxiliary. This approach provides a reliable pathway to optically active 3-aryl azetidine-2-carboxylic acids, including the specific naphthyl-substituted target. nih.gov More general methods for the practical asymmetric preparation of the parent azetidine-2-carboxylic acid often rely on intramolecular alkylation strategies, using chiral auxiliaries like optically active α-methylbenzylamine to guide the stereochemical outcome. nih.govacs.org
Development of Asymmetric Cycloaddition Reactions for Azetidine Structures
Asymmetric cycloaddition reactions offer a powerful and atom-economical approach to chiral azetidine structures. Two primary strategies have emerged: modifications of the Staudinger reaction and photochemical cycloadditions.
Catalytic Asymmetric Ketene-Imine Cycloaddition: The conventional Staudinger reaction can be rendered asymmetric by the use of chiral nucleophilic catalysts. acs.org This approach reverses the electronic demand of the reactants. The imine component is made highly electrophilic by attaching electron-withdrawing groups (e.g., a tosyl group), making it non-nucleophilic. jhu.edu A chiral nucleophilic catalyst, such as an alkaloid derivative like benzoylquinine, then reacts with the ketene (often generated in situ from an acid chloride) to form a chiral zwitterionic enolate. jhu.edunih.gov This chiral enolate then undergoes a diastereoselective and enantioselective [2+2] cycloaddition with the activated imine to produce the chiral β-lactam. This method has proven effective for producing β-lactams with high enantiomeric excess. acs.org
Visible Light-Mediated [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis. researchgate.net However, its application has been limited. Recent advances have utilized visible light photocatalysis to overcome these challenges. nih.gov In this approach, an iridium-based photocatalyst facilitates a triplet energy transfer to an oxime derivative (acting as the imine precursor), which then undergoes a [2+2] cycloaddition with a wide range of alkenes. nih.govchemrxiv.org This method is characterized by its mild conditions, operational simplicity, and broad substrate scope, offering a modern pathway to highly functionalized azetidines. researchgate.netrsc.org
Enantioselective Preparation of Axially Chiral Naphthalene Derivatives for Integration with Azetidines
A sophisticated approach to chirality involves the use of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. Axially chiral biaryls, including naphthalene derivatives, are prominent scaffolds in chiral ligands and catalysts. researchgate.net The integration of an azetidine ring with an axially chiral naphthalene unit would create a molecule with a unique three-dimensional structure.
The synthesis of these axially chiral naphthalenes can be achieved through various modern catalytic methods. A prominent strategy is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition. This reaction can assemble the naphthalene core from precursors like 1-alkynyl-8-arylnaphthalenes and 1,6-diynes, using a chiral BINAP-derived ligand to control the atroposelectivity and achieve excellent yields and enantioselectivities. elsevierpure.comnih.govresearchgate.net
Other powerful methods include:
Ni(II)-catalyzed Diels-Alder reactions followed by dehydrative aromatization to construct triaxially chiral naphthalenes. researchgate.net
Palladium-catalyzed Cacchi reactions between 2-alkynylanilines and sterically hindered naphthyl halides to form axially chiral naphthyl-indoles. acs.org
Organocatalytic strategies using chiral phosphoric acids to control the atroposelective arylation of naphthalene precursors. acs.org
Once the enantiopure, axially chiral naphthalene scaffold is prepared with a suitable functional handle (e.g., an aldehyde, amine, or halide), it can be integrated into the azetidine structure. For example, an axially chiral naphthaldehyde could be converted to an imine and used in an asymmetric Staudinger reaction, transferring the axial chirality into the final azetidine-containing product.
| Method | Catalyst/Reagent | Type of Chirality | Key Feature |
| Rh-catalyzed Cycloaddition | Rh-chiral BINAP | Axial | [2+2+2] cycloaddition to build the naphthalene core |
| Pd-catalyzed Cacchi Reaction | Pd(0)/(S)-Segphos | Axial | Atroposelective indole (B1671886) synthesis |
| Organocatalysis | Chiral Phosphoric Acid | Axial | Asymmetric arylation |
Optimization of Synthetic Routes for this compound Production
The transition from a laboratory-scale synthesis to a practical, scalable production route requires careful optimization of reaction conditions and strategy. For a molecule like this compound, optimization would focus on cost-effectiveness, yield, purity, and operational simplicity. nih.gov
Key optimization strategies include:
Minimizing Purification Steps: A significant bottleneck in multi-step syntheses is purification. "Telescoping" reactions, where the crude product of one step is carried directly into the next without intermediate purification, can dramatically improve efficiency. This has been demonstrated in scalable syntheses of other functionalized azetidines, allowing for gram-scale production with only a single final purification. nih.govacs.org
Choice of Starting Materials and Reagents: Routes should be designed to start from inexpensive, commercially available chemicals. For instance, practical syntheses of azetidine-2-carboxylic acid have been developed that depart from simple, low-cost precursors. nih.gov
Reaction Conditions: Optimization of solvent, temperature, catalyst loading, and reaction time is crucial. For catalytic reactions, minimizing the amount of expensive catalyst without sacrificing yield or selectivity is a primary goal.
Robustness and Scalability: The chosen reactions must be robust, meaning they are not overly sensitive to minor fluctuations in conditions and can be reliably scaled up. Industry-oriented syntheses of azetidine derivatives often favor well-established, high-yielding reactions like ring-closure of 1,3-difunctionalized precursors. nih.gov A general and scalable method for producing enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides highlights an approach that is effective on a gram-scale with minimal purification. acs.org
By applying these principles, a synthetic route to this compound can be refined from a purely academic exercise into a practical and efficient process.
Reaction Mechanisms and Reactivity of the 3 Naphthalen 2 Yl Azetidine Core
Ring Opening Reactions of Azetidine (B1206935) Derivatives
The significant ring strain of azetidines, estimated to be approximately 25.4 kcal/mol, makes them susceptible to ring-opening reactions under various conditions. researchgate.netmagtech.com.cnacs.orgnih.gov This reactivity provides a versatile platform for the synthesis of more complex, linear amine derivatives.
Azetidines, including 3-aryl substituted derivatives, are prone to ring-opening under acidic conditions. magtech.com.cnnih.gov The reaction is initiated by the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. nih.gov The regioselectivity of the ring-opening is influenced by the substituents on the ring. For 2-aryl-substituted azetidines, the cleavage of the C-N bond adjacent to the aryl group is often favored due to the stabilization of the resulting carbocationic intermediate by the aromatic ring. magtech.com.cn
In the case of N-substituted aryl azetidines, intramolecular acid-mediated ring-opening decomposition has been observed. nih.gov This process involves the nucleophilic attack of a pendant group on the protonated azetidine ring, leading to cleavage and rearrangement. nih.gov The stability of these compounds is highly dependent on the pH and the pKa of the azetidine nitrogen. nih.gov For instance, N-phenyl and N-cyanophenyl substituted azetidines have shown lower stability in acidic aqueous solutions compared to N-pyridyl analogues. nih.gov
A study on the decomposition of various N-substituted aryl azetidines in acidic conditions (pH 1.8) revealed the following half-lives:
| Compound | Substituent | Half-life (T1/2) |
| 4 | N-phenyl | < 10 min |
| 5 | N-(4-methoxyphenyl) | 0.5 h (at pH 1.8) |
| 6 | N-(4-cyanophenyl) | < 10 min |
| 1 | N-(2-pyridyl) | Stable |
| 2 | N-(3-pyridyl) | Stable |
| 3 | N-(4-pyridyl) | Stable |
| Data sourced from a study on the intramolecular ring-opening decomposition of aryl azetidines. nih.gov |
The proposed mechanism for the acid-catalyzed intramolecular decomposition involves protonation of the azetidine nitrogen, followed by nucleophilic attack from a pendant amide group, leading to a rearranged lactone intermediate and ultimately a stable lactam. nih.gov
The ring-opening of activated azetidines can be achieved using electron-rich arenes and heteroarenes as nucleophiles, typically catalyzed by a Lewis acid. This reaction provides a direct route to 3,3-diarylpropylamines. The regioselectivity is controlled by the electronic effects of the substituents on the azetidine ring. magtech.com.cn For instance, N-tosyl-2-arylazetidines react with arenes in a Friedel-Crafts-type mechanism, where the nucleophile attacks the carbon atom that can form a more stable carbocationic intermediate. nih.gov
The regioselectivity of nucleophilic ring-opening is highly dependent on the substitution pattern of the azetidine ring. In general, for azetidines with 2-unsaturated substituents like an aryl group, the C-N bond between the nitrogen and the carbon bearing the unsaturated group is more susceptible to cleavage. This is attributed to the conjugative effects that stabilize the transition states or intermediates formed during the reaction. magtech.com.cn
Research on the enzymatic hydrolysis of L-azetidine-2-carboxylate (L-AZC) has identified specific hydrolases that can cleave the azetidine ring. An L-AZC hydrolase from Novosphingobium sp. MBES04 (NsA2CH), belonging to the haloacid dehalogenase-like superfamily, has been shown to have high substrate and stereospecificity for the hydrolysis of L-AZC. This enzyme facilitates the detoxification of L-AZC, which can be mistakenly incorporated into proteins. The mechanism involves the formation of a covalent intermediate with the enzyme. While this research focuses on a specific azetidine derivative, it highlights the existence of enzymatic pathways for azetidine ring cleavage in biological systems. Further research is needed to determine if similar enzymes can act on 3-aryl-substituted azetidines.
Forced degradation studies on drug candidates containing an azetidine core, such as G334089, have shown that hydrolytic degradation can occur. researchgate.netnih.gov One of the identified degradation mechanisms involves the formation of an azetidinium ion, which activates the ring for nucleophilic attack and subsequent cleavage. researchgate.netnih.gov
The inherent strain in the azetidine ring is a powerful driving force for various chemical transformations. researchgate.netmagtech.com.cnacs.orgnih.gov This principle is utilized in synthetic methodologies to construct more complex molecular architectures. For example, the reaction of photogenerated 3-phenylazetidinols with electron-deficient ketones or boronic acids leads to ring-opening and the formation of aminodioxolanes. beilstein-journals.org This "build and release" strategy leverages the strain energy of the four-membered ring to facilitate the functionalization step. beilstein-journals.org
Changes in the aromatic core of the precursor, such as using an acetonaphthone derivative instead of acetophenone (B1666503) in the photochemical synthesis of azetidinols, can impact the efficiency of the initial cyclization reaction. beilstein-journals.org
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been applied to azetidine chemistry, although more extensively to the analogous aziridines. acs.org In the context of aziridines, palladium(0) catalysts can engage in a two-electron oxidative addition in an SN2 fashion, leading to stereospecific ring-opening and the formation of a C(sp³)–Pd bond. acs.org This intermediate can then participate in cross-coupling reactions with various partners. acs.org
While direct palladium-catalyzed ring-opening cross-coupling of 3-aryl-azetidines is less documented, related palladium-catalyzed C-H arylation of pentacyclic triterpenoids has been shown to sometimes yield azetidine-containing byproducts. nih.gov This suggests that under certain conditions, palladium catalysts can interact with C-H bonds that could lead to azetidine formation or subsequent ring-opening, although the latter is not the primary pathway in this specific case. nih.gov The mechanism for such reactions can be complex, and the outcome (C-C bond formation vs. C-N bond formation) can be influenced by the electronic nature of the reactants. nih.gov
Stereospecific Isomerization Pathways of Azetidine Derivatives
Stereospecific reactions of azetidines are crucial for the synthesis of enantiomerically pure compounds. While specific isomerization pathways for 3-(naphthalen-2-yl)azetidine are not detailed in the literature, studies on related 3-amido-2-phenyl azetidines provide valuable insights. These compounds can undergo stereospecific isomerization to form 2-oxazolines in the presence of Brønsted or Lewis acids, with Cu(OTf)₂ being particularly effective. This reaction proceeds via a ring-opening mechanism followed by intramolecular cyclization.
The stereochemistry of the starting azetidine is retained in the product, highlighting the stereospecific nature of the transformation. This type of isomerization offers a powerful method for converting chiral azetidines into other valuable heterocyclic structures.
Furthermore, the stereospecific synthesis of azetidine-cis-2,3-dicarboxylic acid has been achieved through the RuO₄ oxidation of an electrocyclic reaction product of 1-(methoxycarbonyl)-1,2-dihydropyridine, demonstrating another route to stereochemically defined azetidines. nih.gov
Isomerization of 3-Amidoazetidines to 2-Oxazolines
An important transformation of functionalized azetidines is the acid-catalyzed isomerization of 3-amidoazetidines into 2-oxazolines. This reaction proceeds via a ring-opening and subsequent ring-closing mechanism. For a derivative such as 3-amido-3-(naphthalen-2-yl)azetidine, this transformation would offer a direct route to highly substituted oxazoline (B21484) structures, which are valuable building blocks in medicinal chemistry and asymmetric catalysis.
The reaction can be catalyzed by both Brønsted and Lewis acids. Studies on analogous 3-amido-2-phenylazetidines have shown that copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) is a particularly effective catalyst. nih.govnih.govbohrium.com The proposed mechanism involves the coordination of the Lewis acid to the amide oxygen, which activates the azetidine ring for a nucleophilic attack. This is followed by a regioselective intramolecular SN2 attack of the amide oxygen at the more activated C2 or C4 position of the azetidine ring, leading to the formation of the five-membered oxazoline ring. nih.gov The stereochemistry of the resulting 2-oxazoline is typically cis, arising from the stereospecific nature of the isomerization process. nih.gov
The scope of this reaction is broad, with various amides derived from aryl, heteroaryl, and alkyl carboxylic acids undergoing successful isomerization. nih.gov For a this compound derivative, a similar range of transformations would be expected, as outlined in the table below.
| Entry | R Group of Amide | Catalyst | Yield (%) |
| 1 | Phenyl | Cu(OTf)₂ | 95 |
| 2 | 4-Methoxyphenyl | Cu(OTf)₂ | 93 |
| 3 | 2-Thienyl | Cu(OTf)₂ | 92 |
| 4 | Methyl | Cu(OTf)₂ | 85 |
| 5 | 2-Hydroxyphenyl | CF₃COOH | 88 |
| Data based on the isomerization of 3-amido-2-phenylazetidines, analogous reactivity is expected for 3-amido-3-(naphthalen-2-yl)azetidine derivatives. nih.gov |
Deconstructive Isomerization of Azetidinols via C-C Bond Cleavage
Azetidinols, such as a hypothetical 3-hydroxy-3-(naphthalen-2-yl)azetidine, can undergo a deconstructive isomerization through the cleavage of a C-C bond. This reaction provides a pathway to α-amino ketones and oxazol-2-one derivatives. N-heterocyclic carbenes (NHCs) have been shown to catalyze this transformation effectively.
The proposed mechanism involves the NHC activating the hydroxyl group of the azetidinol, which facilitates a concerted proton transfer and ring-opening process through C-C bond cleavage. This non-metal-catalyzed reaction is characterized by its operational simplicity and excellent regioselectivity. The presence of the bulky naphthalen-2-yl group at the 3-position would likely influence the regioselectivity of the C-C bond cleavage.
This deconstructive approach represents a powerful tool for transforming the azetidine scaffold into other valuable functional groups, expanding the synthetic utility of this compound derivatives.
Diversification and Functionalization Reactions
The this compound core can be further elaborated through a variety of diversification and functionalization reactions. These reactions allow for the introduction of additional substituents and the construction of more complex molecular architectures.
Ligand-Controlled Cross-Coupling Reactions at Azetidine Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the functionalization of the azetidine ring. By installing a suitable leaving group, such as iodine, at one of the ring positions, various substituents can be introduced. For instance, a 3-iodo-3-(naphthalen-2-yl)azetidine precursor could undergo Hiyama cross-coupling with arylsilanes to introduce different aryl groups. organic-chemistry.orgnih.gov
The choice of ligand is crucial in controlling the regioselectivity and efficiency of these cross-coupling reactions. nih.gov For example, in Suzuki-Miyaura couplings, different phosphine (B1218219) ligands can direct the reaction to occur at different positions of a substrate. nih.gov Buchwald-Hartwig amination could also be employed to introduce nitrogen-based functional groups onto the azetidine ring. uni-muenchen.de These ligand-controlled strategies would enable the precise and predictable functionalization of the this compound scaffold.
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Potential Product |
| Hiyama | Arylsilane | Pd(OAc)₂/Dppf | 3-Aryl-3-(naphthalen-2-yl)azetidine |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst/Phosphine ligand | Arylated azetidine derivative |
| Buchwald-Hartwig | Amine | Pd catalyst/Buchwald ligand | Aminated azetidine derivative |
Cascade Reactions for Polysubstituted Azetidines
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient means of rapidly increasing molecular complexity. nih.gov A suitably functionalized this compound derivative could serve as a substrate for such a cascade process. For example, a photo-induced radical cascade cyclization could be envisioned to construct polysubstituted azetidines. nih.gov
In a hypothetical scenario, an N-allylated this compound derivative could undergo a palladium-catalyzed cascade reaction involving a Tsuji-Trost-type allylation followed by an intramolecular cycloaddition. nih.gov Such a sequence would lead to the formation of complex, fused-ring systems containing the azetidine moiety. The development of cascade reactions starting from the this compound core would open up new avenues for the synthesis of novel and structurally diverse compounds.
Divergent Functionalization Strategies of Azetidines
Divergent functionalization strategies allow for the synthesis of multiple, structurally distinct products from a single starting material by carefully controlling the reaction conditions. uni-muenchen.deresearchgate.net The this compound scaffold is amenable to such divergent approaches. For example, the reaction of an N-unsubstituted this compound with a carboxylic acid could lead to either N-acylation or ring expansion to an oxazine (B8389632) derivative, depending on the choice of coupling agents and reaction temperature.
Similarly, the nucleophilic addition of organometallic reagents to an azabicyclobutane derived from this compound could lead to a variety of bis-functionalized azetidines. uni-muenchen.de The ability to control the reaction pathway through the judicious selection of reagents and conditions is a powerful tool for generating a library of diverse compounds from a common precursor.
Advanced Spectroscopic and Structural Analysis of 3 Naphthalen 2 Yl Azetidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.
¹H NMR and ¹³C NMR Characterization
The structural confirmation of 3-(naphthalen-2-yl)azetidine derivatives, such as tert-butyl this compound-1-carboxylate, is heavily reliant on ¹H and ¹³C NMR data. rsc.org The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
For tert-butyl this compound-1-carboxylate, the ¹H NMR spectrum (500 MHz, CDCl₃) displays characteristic signals for the naphthalene (B1677914) and azetidine (B1206935) moieties. The protons of the naphthalene ring typically appear in the aromatic region (δ 7.0–8.0 ppm). A singlet is observed for the proton at the 2-position of the naphthalene ring, with multiplets corresponding to the other aromatic protons. The protons on the azetidine ring appear as multiplets in the aliphatic region, and the tert-butyl protecting group shows a characteristic singlet around δ 1.48 ppm. rsc.org
The ¹³C NMR spectrum (125 MHz, CDCl₃) complements this data. The carbon atoms of the naphthalene ring resonate in the δ 122–141 ppm range. The azetidine ring carbons and the carbons of the tert-butyl group appear in the upfield region of the spectrum. rsc.org
Table 1: ¹H NMR Spectroscopic Data for tert-butyl this compound-1-carboxylate rsc.org
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.92 | s | 1H | Naphthalene-H |
| 7.86–7.78 | m | 3H | Naphthalene-H |
| 7.56 | dd | 1H | Naphthalene-H |
| 7.52–7.45 | m | 2H | Naphthalene-H |
| 4.36–4.22 | m | 5H | Azetidine-H & CH |
Table 2: ¹³C NMR Spectroscopic Data for tert-butyl this compound-1-carboxylate rsc.org
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 156.5 | C=O (carbamate) |
| 140.6 | Naphthalene-C (quaternary) |
| 132.9 | Naphthalene-C (quaternary) |
| 132.6 | Naphthalene-C (quaternary) |
| 128.5 | Naphthalene-CH |
| 128.1 | Naphthalene-CH |
| 127.5 | Naphthalene-CH |
| 126.3 | Naphthalene-CH |
| 126.1 | Naphthalene-CH |
| 123.2 | Naphthalene-CH |
| 122.8 | Naphthalene-CH |
| 80.0 | C(CH₃)₃ (quaternary) |
| 71.0 | Azetidine-CH |
| 64.1 | Azetidine-CH₂ |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of a this compound derivative would exhibit characteristic absorption bands corresponding to its structural components. The naphthalene group shows characteristic C-H stretching vibrations for aromatic rings typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1500–1600 cm⁻¹ region. desy.deresearchgate.net The azetidine ring, a four-membered saturated heterocycle, would display C-H stretching vibrations for aliphatic CH₂ groups around 2850–2960 cm⁻¹. chemicalbook.com If the azetidine nitrogen is part of a carbamate, as in an N-Boc protected derivative, a strong C=O stretching band would be prominent around 1700 cm⁻¹. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the unambiguous determination of a compound's molecular formula.
For the derivative tert-butyl this compound-1-carboxylate, HRMS analysis using electrospray ionization (ESI) provides an exact mass that corresponds to its calculated molecular formula. For instance, the calculated mass for the deprotonated molecule [M-H]⁻ of C₁₈H₂₁NO₂ is 298.1449, and an experimental finding of 298.1450 confirms the elemental composition. rsc.org This level of accuracy is essential for verifying the identity of a newly synthesized compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
While a specific crystal structure for this compound was not found, analysis of related naphthalene-containing compounds provides insight into the expected structural features. mdpi.comnih.gov In crystalline form, the naphthalene ring system is typically found to be nearly planar. mdpi.comnih.gov For a derivative of this compound, X-ray analysis would reveal the precise conformation of the azetidine ring, which is known to be puckered. It would also establish the dihedral angle between the plane of the naphthalene ring and the azetidine ring.
Furthermore, for chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration of stereocenters. The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds (if suitable functional groups are present) and C-H···π interactions involving the naphthalene system. mdpi.comnih.gov For example, in the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system is almost planar and forms dihedral angles of 67.1(2)° and 63.9(2)° with the triazole and phenyl rings, respectively. mdpi.com
Computational and Theoretical Chemistry Studies on 3 Naphthalen 2 Yl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in exploring the electronic structure and energy of molecules. These calculations can determine molecular geometries, reaction energies, and transition states with high accuracy, providing a fundamental understanding of chemical processes involving azetidine (B1206935) scaffolds.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of reactions involving azetidines. DFT calculations are used to map out the potential energy surfaces of reactions, helping to understand chemoselectivity and predict the most likely reaction pathways. For instance, in the synthesis of azetidines through photo-induced copper-catalyzed radical annulation, DFT calculations revealed that the cyclization of a tertiary radical intermediate is kinetically preferred over C-N bond cleavage by 2.4 kcal/mol, which aligns with experimental observations. nih.gov Conversely, for a secondary radical, C-N bond cleavage was found to be favored by 2.8 kcal/mol, demonstrating the predictive power of DFT in explaining substituent effects. nih.gov
DFT has also been employed to provide a quantum mechanical explanation for Baldwin's rules in the ring-formation reactions of oxiranes to yield 2-arylazetidines. acs.orgresearchgate.net Theoretical calculations performed at the M06-2X/6-31G(d,p) level of theory, incorporating an implicit-explicit solvation model, have been consistent with experimental findings regarding the regio- and stereoselectivity of azetidine formation. acs.org Furthermore, DFT studies are crucial for understanding catalyzed C-H activation processes that lead to aziridination, a related transformation. By performing a distortion-interaction analysis, researchers have gained evidence for electronic-controlled regioselectivity in the key cyclopalladation step. acs.org
| Computational Method | System/Reaction Studied | Key Finding | Reference |
|---|---|---|---|
| DFT | Photo-induced copper-catalyzed azetidine synthesis | Cyclization of tertiary radical is kinetically preferred over C-N cleavage by 2.4 kcal/mol. | nih.gov |
| DFT (M06-2X/6-31G(d,p)) | Synthesis of 2-arylazetidines from oxiranes | Calculations are consistent with experimental regio- and stereoselectivity, explaining Baldwin's rules. | acs.org |
| DFT | Palladium-catalyzed C-H activation aziridination | Distortion-interaction analysis supports electronic-controlled regioselectivity. | acs.org |
| DFT (B3LYP/6–31G(d,p)) | Metal-catalyzed aziridination of alkenes | Investigated catalyzed routes involving copper(II), cobalt(II), and ruthenium(II) nitrenoid intermediates. | researchgate.net |
While quantum methods provide high accuracy, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for studying larger systems and longer timescales. These methods are particularly useful for exploring the conformational landscape and dynamic behavior of azetidine-containing molecules in different environments.
For example, the proline analogue azetidine-2-carboxylic acid (Aze) has been parameterized for use in molecular dynamics simulations with the GROMOS force field. nih.gov MD simulations of homo-pentapeptides containing Aze revealed that it has a greater propensity than proline to undergo trans→cis peptide bond isomerization, leading to significant bends in the polypeptide chain. nih.gov Such simulations are critical for understanding how the incorporation of an azetidine ring can influence the structure of peptides and proteins. nih.gov In another study, MD simulations were used to validate molecular docking results of a novel azetidine derivative, confirming its potential as a viral inhibitor by analyzing its stability and binding energies over a 90 ns simulation. researchgate.net
The four-membered ring of azetidine is strained, but not planar. It adopts a puckered conformation to relieve some of this strain. Computational studies are essential for mapping the conformational energy landscape of azetidine scaffolds. Ab initio and DFT methods have been used to study the conformational preferences of L-azetidine-2-carboxylic acid (Aze) dipeptides. nih.gov These studies show that the four-membered azetidine ring can adopt either a puckered structure, and its preference is dependent on the backbone structure. nih.gov This contrasts with the more rigid puckering of the five-membered proline ring. The calculated preferences for puckering are consistent with experimental data from X-ray crystal structures of peptides containing azetidine. nih.gov
The energy landscape is also influenced by the solvent. As solvent polarity increases, polyproline II-like conformations become more populated for azetidine dipeptides, similar to what is observed for proline. nih.gov Understanding these conformational preferences is crucial, as the three-dimensional shape of the azetidine-containing molecule dictates its biological activity and physical properties.
| Azetidine Analogue | Computational Method | Key Conformational Finding | Reference |
|---|---|---|---|
| L-azetidine-2-carboxylic acid (Aze) dipeptide | Ab initio HF and DFT | The azetidine ring can adopt either puckered structure depending on the peptide backbone. | nih.gov |
| Aze dipeptide in solution | DFT with Self-Consistent Reaction Field | Increased solvent polarity favors polyproline II-like conformations. | nih.gov |
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is indispensable for tracing the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed energy profiles that elucidate the step-by-step mechanism of a reaction.
The formation and opening of the strained azetidine ring are governed by significant energy barriers. Transition state analysis allows for the precise calculation of these barriers, providing a quantitative understanding of reaction kinetics. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations were used to compare the transition state energies for the formation of a four-membered azetidine ring versus a five-membered pyrrolidine (B122466) ring. frontiersin.org The calculations showed that without the catalyst, the transition state leading to the pyrrolidine is lower in energy. However, when modeling the lanthanum (III) complex, the transition state energy for azetidine formation becomes much smaller than that for pyrrolidine, explaining the experimentally observed regioselectivity. frontiersin.org
Similarly, computational studies on the ring-opening of N-substituted azetidines have provided insight into their stability. acs.orgnih.gov An acid-mediated intramolecular ring-opening decomposition was investigated, where the protonation of the azetidine nitrogen is a key step preceding the nucleophilic attack by a pendant amide group. nih.gov Understanding the energetics of these transition states is crucial for designing stable azetidine-containing compounds. acs.org The Norrish-Yang photocyclization, which involves a 1,5-hydrogen atom abstraction followed by ring closure to form azetidinols, is another area where transition state analysis helps to understand the formation of the strained ring. beilstein-journals.org
| Reaction | Computational Finding | Implication | Reference |
|---|---|---|---|
| Intramolecular aminolysis of epoxy amines | La(III) catalyst lowers the transition state energy for azetidine formation compared to pyrrolidine formation. | Explains the high regioselectivity for the formation of the four-membered ring in the catalyzed reaction. | frontiersin.org |
| Acid-mediated decomposition of N-aryl azetidines | The rate of decomposition is linked to the pKa of the azetidine nitrogen, which must be protonated for ring-opening to occur. | Allows for the design of more stable analogues by modifying the basicity of the azetidine nitrogen. | nih.gov |
Many important reactions involving azetidines are mediated by transition metal catalysts. Computational modeling provides deep mechanistic insights into these complex catalytic cycles. For example, researchers have used computational models to predict which pairs of alkenes and oximes will react to form azetidines under photocatalysis. mit.edusciencedaily.com By calculating the frontier orbital energies, they could predict reaction success and yield, moving beyond a trial-and-error approach. mit.edusciencedaily.com
In palladium-catalyzed cross-coupling reactions of vinyl aziridines (a related N-heterocycle), the proposed mechanism involves transmetallation followed by an SN2-type ring opening of the aziridine (B145994) substrate. mdpi.com DFT studies on the palladium-catalyzed C-H activation for aziridination have elucidated the role of additives like acetic acid. acs.org Calculations showed that acetic acid helps prevent the formation of an off-cycle intermediate and that the aziridination product is formed via reductive elimination from a palladium(IV) intermediate. acs.org These computational insights are vital for understanding and optimizing catalyzed reactions to synthesize and functionalize azetidine derivatives.
Theoretical Explanations of Selectivity and Reactivity
Computational and theoretical chemistry provide powerful tools to understand the underlying principles governing the formation and behavior of complex molecules like 3-(Naphthalen-2-yl)azetidine. These methods allow for the exploration of reaction mechanisms, transition states, and the factors controlling selectivity, which are often difficult to probe experimentally.
Application of Baldwin's Rules to Azetidine Ring Formation
The synthesis of the strained four-membered azetidine ring is a significant challenge in organic chemistry. Baldwin's rules, a set of empirical guidelines proposed by Sir Jack Baldwin in 1976, offer a framework for predicting the relative favorability of various ring-closure reactions. wikipedia.org These rules are based on the stereochemical requirements of the transition states for intramolecular cyclizations and depend on three factors: the size of the ring being formed, the hybridization of the electrophilic carbon atom being attacked (tetrahedral 'tet', trigonal 'trig', or digonal 'dig'), and whether the bond being broken is part of the newly formed ring (endo) or outside of it (exo). chem-station.com
For the formation of an azetidine ring, a key synthetic step often involves an intramolecular nucleophilic substitution, where a nitrogen nucleophile attacks a tetrahedral carbon atom. This process is classified as a 4-exo-tet cyclization. According to Baldwin's rules, this type of cyclization is favored. libretexts.org The term '4' indicates the formation of a four-membered ring, 'exo' signifies that the leaving group is on a substituent outside the ring, and 'tet' refers to the sp³-hybridized carbon being attacked. wikipedia.org
The favorability of the 4-exo-tet pathway is due to the optimal trajectory of the nucleophilic attack, which can approach the required 180° angle relative to the leaving group without introducing excessive ring strain in the transition state. wikipedia.org Computational studies on related systems have provided quantum chemical explanations that support these empirical rules. Density Functional Theory (DFT) calculations have shown that while the four-membered azetidine ring is thermodynamically less stable than a corresponding five-membered pyrrolidine ring, the transition state leading to the azetidine (a 4-exo-tet closure) is often kinetically favored over the transition state for the five-membered ring (a 5-endo-tet closure), which is disfavored by Baldwin's rules. libretexts.orgscripps.edu This kinetic control is crucial for the successful synthesis of azetidines.
| Ring Size | Closure Type | Favorability | Comment |
|---|---|---|---|
| 4 | 4-exo-tet | Favored | Plausible pathway for this compound synthesis. |
| 5 | 5-exo-tet | Favored | A competing reaction that could lead to a pyrrolidine derivative. |
| 5 | 5-endo-tet | Disfavored | This pathway is generally not observed due to poor orbital overlap. |
Understanding Stereoselectivity through Computational Models
The stereochemical outcome of a reaction producing this compound is critical, as different stereoisomers can have vastly different biological activities. Computational models, particularly those based on Density Functional Theory (DFT), are indispensable for predicting and rationalizing the stereoselectivity of such reactions. nih.gov These models allow chemists to map out the potential energy surface of a reaction and identify the transition states corresponding to the formation of different stereoisomers. cnr.it
The formation of a substituted azetidine can generate one or more stereocenters. For this compound, the stereochemistry at the C3 position is of primary interest. Computational analysis helps in understanding why one stereoisomer is formed preferentially over another by calculating the activation energies (ΔG‡) of the competing diastereomeric transition states. The transition state with the lower activation energy will be more readily accessible, leading to the major product.
For example, in a hypothetical synthesis, the approach of a nucleophile to form the azetidine ring could be influenced by the bulky naphthalenyl group at the C3 position. Computational models can precisely quantify the steric hindrance and electronic effects in the different possible transition state geometries (e.g., syn vs. anti-attack). By comparing the relative energies of these transition states, a prediction of the diastereomeric ratio (d.r.) of the product can be made. Such computational pre-screening can guide experimental efforts, saving significant time and resources. mit.edu Studies on the stereoselective functionalization of other 3-substituted azetidines have demonstrated the power of this approach in rationalizing high diastereoselectivity. uni-muenchen.denih.govdicp.ac.cn
Illustrative DFT Calculation Results for a Hypothetical Stereoselective Reaction
| Transition State | Pathway | Calculated Relative Energy (ΔΔG‡) in kcal/mol | Predicted Outcome |
|---|---|---|---|
| TS-A | Leads to (R)-isomer | 0.0 | Major Product |
| TS-B | Leads to (S)-isomer | +2.5 | Minor Product |
Note: This table presents hypothetical data to illustrate how computational models are used to predict stereoselectivity. Lower relative energy corresponds to the favored reaction pathway.
In Silico Approaches to Molecular Properties and Interactions
In silico methods use computer simulations to predict the properties of molecules and their interactions with biological systems. ijpsjournal.com These approaches are central to modern drug discovery and computational chemistry, allowing for the rapid assessment of a compound's potential before its synthesis. For this compound, these tools can predict its drug-likeness, pharmacokinetic profile, and potential biological targets.
Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of this compound, docking simulations can be used to place the molecule into the binding site of a specific protein target (e.g., an enzyme or receptor). The simulation calculates a "docking score," an estimate of the binding affinity, and reveals the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking) that stabilize the complex. ekb.eg Research on other azetidine derivatives bearing naphthalene (B1677914) moieties has utilized molecular docking to investigate their potential as therapeutic agents by identifying key interactions with protein residues. researchgate.net
Another critical in silico analysis involves the prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These properties are crucial for determining whether a compound has the potential to become a viable drug. Various computational models can predict parameters such as aqueous solubility, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities. These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties common among orally active drugs. ijpsjournal.com In silico ADMET screening of naphthalene-heterocycle hybrids and other azetidine derivatives is a common practice to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.govresearchgate.netdergipark.org.tr
Exemplary In Silico Predictions for a Drug Candidate
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |
| LogP | < 5 | Optimal lipophilicity (Lipinski's Rule) |
| H-Bond Donors | < 5 | Complies with Lipinski's Rule |
| H-Bond Acceptors | < 10 | Complies with Lipinski's Rule |
| Docking Score | -8.5 kcal/mol | Indicates potentially strong binding affinity to target protein. |
| Blood-Brain Barrier Permeation | High | Suggests potential for CNS activity. |
Note: This table shows typical parameters evaluated during in silico screening. Values are for illustrative purposes.
Medicinal Chemistry and Rational Design Principles Applied to the 3 Naphthalen 2 Yl Azetidine Scaffold
The Azetidine (B1206935) Scaffold in Rational Drug Design: A Central Nervous System (CNS) Focus
The development of drugs targeting the CNS is fraught with challenges, most notably the need to traverse the blood-brain barrier (BBB). This necessitates a delicate balance of properties, including optimal lipophilicity, low molecular weight, and a controlled number of hydrogen bond donors and acceptors. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of features that make it an attractive scaffold for the design of CNS-active agents.
Development of CNS-Focused Lead-like Libraries Utilizing Azetidine Scaffolds
The construction of chemical libraries populated with "lead-like" molecules is a critical starting point for many drug discovery programs. These libraries are designed to occupy a region of chemical space that is rich in molecules with favorable physicochemical properties for drug development, particularly for challenging targets such as those in the CNS. The azetidine scaffold has been successfully utilized in the generation of diverse, CNS-focused libraries.
Researchers have developed synthetic routes to densely functionalized azetidine cores that can be further elaborated to create a wide array of fused, bridged, and spirocyclic ring systems. nih.gov In silico analysis of these libraries has demonstrated that the incorporation of the azetidine motif can lead to compounds with physicochemical properties that are well within the desired range for CNS drugs, as defined by parameters such as molecular weight (MW), calculated octanol-water partition coefficient (cLogP), and topological polar surface area (TPSA). nih.gov
A key advantage of these azetidine-based libraries is their ability to introduce significant three-dimensional (3D) character, a feature often lacking in traditional, more planar compound collections. This increased 3D complexity can lead to improved target engagement and selectivity. Furthermore, the rigid nature of the azetidine ring can help to pre-organize the molecule in a bioactive conformation, reducing the entropic penalty upon binding to its target.
| Property | Desired Range for CNS Drugs | Representative Azetidine Library Values |
| Molecular Weight (MW) | 150 - 500 Da | 250 - 450 Da |
| cLogP | 1 - 4 | 1.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | 40 - 90 Ų | 50 - 80 Ų |
| Hydrogen Bond Donors (HBD) | 0 - 3 | 1 - 2 |
| Hydrogen Bond Acceptors (HBA) | 2 - 7 | 3 - 6 |
| Rotatable Bonds | < 8 | 2 - 6 |
Table 1: Comparison of Desired Physicochemical Properties for CNS Drugs and Representative Values from Azetidine-Based Libraries. This interactive table allows for the sorting of properties to highlight the alignment of azetidine scaffolds with CNS drug design principles.
Conformational Restriction and Bioisosteric Replacement Strategies
The rigid structure of the azetidine ring is a key attribute that medicinal chemists exploit to enhance the pharmacological properties of drug candidates. This inherent rigidity allows for the application of two important rational design strategies: conformational restriction and bioisosteric replacement.
Conformational Restriction: By incorporating an azetidine ring into a flexible molecule, the number of accessible conformations is significantly reduced. This can lead to a number of benefits, including:
Increased Potency: By locking the molecule into a conformation that is optimal for binding to the target receptor, the entropic cost of binding is minimized, which can translate to higher affinity and potency. enamine.net
Improved Selectivity: Different receptor subtypes may recognize distinct conformations of a ligand. By restricting the conformational flexibility, it is possible to design ligands that preferentially bind to the desired target, thereby reducing off-target effects.
Enhanced Metabolic Stability: The rigid nature of the azetidine ring can shield metabolically labile sites from enzymatic degradation, leading to an improved pharmacokinetic profile.
For the 3-(naphthalen-2-yl)azetidine scaffold, the azetidine ring rigidly holds the naphthalene (B1677914) moiety in a specific spatial orientation relative to the rest of the molecule. This pre-organization can be crucial for optimizing interactions with the target binding site.
Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The azetidine ring can serve as a bioisostere for other commonly used groups in drug design, offering a way to fine-tune a molecule's properties. For instance, an azetidine ring can be used to replace a gem-dimethyl group, a carbonyl group, or even larger ring systems like piperidine (B6355638) or cyclohexane. This strategy can be employed to:
Modulate Lipophilicity: The introduction of the nitrogen atom in the azetidine ring can alter the lipophilicity of a molecule, which is a critical parameter for CNS penetration.
Introduce a Hydrogen Bond Acceptor: The nitrogen atom of the azetidine can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein.
Alter Vectorial Properties: The defined geometry of the azetidine ring provides specific vectors for the attachment of other substituents, allowing for precise control over their spatial arrangement.
In the context of this compound, the azetidine ring itself can be considered a bioisosteric replacement for a more flexible linker, providing a rigid connection between the naphthalene group and other parts of the molecule.
Rational Drug Design Methodologies for Azetidine Derivatives
The unique structural and electronic properties of the azetidine ring make it amenable to a variety of computational and structure-based drug design methodologies. These approaches can be used to guide the design of novel azetidine-containing ligands with improved affinity, selectivity, and pharmacokinetic properties.
Structure-Based Drug Design Approaches
When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) becomes a powerful tool for the discovery and optimization of new ligands. The rigid nature of the azetidine scaffold is particularly well-suited for SBDD, as it reduces the complexity of conformational sampling and allows for more accurate predictions of binding modes.
By docking this compound derivatives into the active site of a target protein, researchers can visualize potential binding interactions and identify opportunities for optimization. For example, the naphthalene moiety might fit into a hydrophobic pocket, while the azetidine nitrogen could form a hydrogen bond with a key residue. The defined exit vectors from the azetidine ring can then be used to guide the placement of additional substituents to engage with other regions of the binding site, thereby increasing affinity and selectivity.
Pharmacophore Modeling for Azetidine-Based Ligands
In the absence of a high-resolution structure of the target protein, ligand-based methods such as pharmacophore modeling can be employed. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are required for biological activity.
A library of known active and inactive azetidine-containing compounds can be used to generate a pharmacophore model. This model can then be used to virtually screen large compound databases to identify novel chemotypes that are likely to be active. The rigid azetidine scaffold in compounds like this compound helps to define the spatial relationships between the pharmacophoric features, leading to more predictive models. The naphthalene group would be represented as a hydrophobic or aromatic feature, while the azetidine nitrogen could be a hydrogen bond acceptor.
De Novo Ligand Design Incorporating Azetidine Moieties
De novo design algorithms aim to construct novel molecules from scratch by assembling fragments or atoms within the constraints of a target's binding site. The azetidine ring can be included as a building block in these algorithms, allowing for the generation of novel scaffolds that incorporate this valuable motif. nih.gov
Fragment-based de novo design programs can utilize a library of chemical fragments, including azetidine derivatives, to build new molecules. polytechnique.fr The program can place an azetidine fragment in a favorable position within the binding site and then grow the molecule by adding other fragments that complement the surrounding protein environment. This approach can lead to the discovery of completely novel and synthetically accessible azetidine-containing compounds with desirable pharmacological properties. For the this compound scaffold, the entire molecule or the azetidine-naphthalene core could be used as a starting fragment for further elaboration by de novo design software.
Quantitative Structure-Activity Relationship (QSAR) Studies for Azetidine Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous 3-aryl-azetidine derivatives.
The primary goal of QSAR is to identify the physicochemical properties, or "descriptors," that are critical for a molecule's biological function. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For the this compound scaffold, key descriptors would include:
Topological Descriptors: These relate to the connectivity and shape of the molecule, such as the Balaban index and molecular connectivity indices, which have been shown to govern the antimicrobial activities of some azetidinone derivatives.
Electronic Descriptors: The electronic properties of the naphthalene ring and any substituents on the azetidine ring are crucial. Descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as the distribution of partial charges, can influence interactions with biological targets.
Steric Descriptors: The size and shape of the naphthalene group and other substituents play a significant role. Descriptors such as molar refractivity and van der Waals volume are important in determining the fit of the molecule into a binding pocket.
Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by LogP, is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
A hypothetical QSAR study on a series of this compound analogs would involve synthesizing a library of compounds with variations in substituents on both the naphthalene and azetidine rings. The biological activity of these compounds would be determined, and a statistical model would be built to correlate the calculated descriptors with the observed activity. Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
Table 1: Key Physicochemical Descriptors in QSAR Studies of Azetidine Analogs
| Descriptor Category | Specific Descriptors | Relevance to this compound Scaffold |
| Topological | Balaban index, Molecular connectivity indices | Defines the size, shape, and branching of the molecule, influencing its fit in a binding site. |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity with the target. |
| Steric | Molar refractivity, van der Waals volume, Surface area | Determines the steric compatibility of the ligand with the receptor's binding pocket. |
| Hydrophobic | LogP, Polar surface area | Influences membrane permeability and hydrophobic interactions within the binding site. |
Molecular Target Interaction Mechanisms of Azetidine Derivatives
Investigation of Azetidine Scaffold Interactions with Biomolecular Targets (e.g., enzymes, receptors, transporters)
The this compound scaffold has the potential to interact with a diverse range of biomolecular targets. Studies on closely related analogs provide insights into these interactions.
A notable example is the investigation of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) , which has demonstrated anti-inflammatory and anti-oxidative properties in the context of β-amyloid-induced microglial activation. nih.gov This suggests that the scaffold can interact with targets involved in neuroinflammation.
Furthermore, molecular docking studies of azetidine-substituted naphthalenes have explored their potential as inhibitors of the SARS-CoV-2 main protease (Mpro). researchgate.net These in-silico studies revealed that the naphthalene moiety can form key interactions with residues in the enzyme's active site, such as π-π stacking with histidine residues and hydrophobic interactions. researchgate.net The azetidine ring, with its defined stereochemistry, serves as a rigid scaffold to orient the naphthalene and other substituents for optimal binding. researchgate.net
Studies on other 3-aryl-azetidines have shown high affinity for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov The aryl group (in this case, naphthalene) is crucial for this interaction, likely engaging in hydrophobic and aromatic interactions within the transporter's binding pocket. nih.gov
Table 2: Potential Biomolecular Targets and Interaction Types for the this compound Scaffold
| Biomolecular Target | Type of Interaction | Key Moieties Involved |
| Enzymes (e.g., SARS-CoV-2 Mpro) | Hydrophobic interactions, π-π stacking | Naphthalene ring |
| Receptors (e.g., involved in microglial activation) | Not fully elucidated, likely a combination of hydrophobic and polar interactions | Naphthalene and azetidine substituents |
| Transporters (e.g., SERT, DAT) | Aromatic and hydrophobic interactions | Naphthalene ring |
Understanding Conformational Changes Upon Ligand-Receptor Binding
The binding of a ligand to its biological target is a dynamic process that often involves conformational changes in both the ligand and the receptor. For the this compound scaffold, the relative rigidity of the azetidine ring and the naphthalene group provides a defined conformational preference. However, the bond connecting these two moieties allows for some rotational freedom, which can be crucial for achieving an optimal binding pose.
Upon entering a binding site, the this compound derivative may induce conformational changes in the receptor. This "induced fit" model suggests that the binding site is not a rigid lock but rather a flexible pocket that can adapt to the shape and electronic properties of the ligand. These conformational changes can involve the movement of amino acid side chains or even larger-scale rearrangements of protein domains.
The specific conformational changes will depend on the target. For instance, in an enzyme's active site, the binding of a this compound inhibitor could stabilize an inactive conformation of the enzyme. In the case of a G-protein coupled receptor (GPCR), ligand binding might induce a conformational change that triggers downstream signaling cascades.
Computational methods like molecular dynamics (MD) simulations can be employed to model these conformational changes and provide a deeper understanding of the binding process at an atomic level.
Modulating Cellular Signaling Pathways via Azetidine Derivatives (e.g., NFAT/MAPK, GSK-3β, NF-κB, p38 MAPK)
The biological effects of this compound derivatives are ultimately mediated by their ability to modulate intracellular signaling pathways. Research on analogs provides evidence for their influence on key cellular cascades.
The compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) has been shown to attenuate the production of inflammatory mediators by increasing the phosphorylation of Akt and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Furthermore, it decreases the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition by this azetidine derivative highlights a key mechanism for its anti-inflammatory effects. nih.gov
While direct modulation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, by this compound has not been explicitly reported, the crosstalk between NF-κB and MAPK signaling is well-established. Therefore, it is plausible that this scaffold could also influence MAPK signaling indirectly.
Table 3: Modulation of Cellular Signaling Pathways by Azetidine Derivatives
| Signaling Pathway | Effect of Azetidine Derivative (KHG26792) | Downstream Consequence |
| Akt/GSK-3β | Increased phosphorylation | Promotion of cell survival and reduction of apoptosis |
| NF-κB | Decreased translocation to the nucleus | Inhibition of pro-inflammatory gene expression |
Design Principles for Novel Azetidine-Based Therapeutic Agents
Optimization of Molecular Architecture for Target Specificity
The development of novel therapeutic agents based on the this compound scaffold requires careful optimization of its molecular architecture to achieve high potency and selectivity for the desired biological target. Several design principles can be applied:
Substitution on the Naphthalene Ring: The electronic and steric properties of the naphthalene ring can be fine-tuned by introducing substituents at various positions. For example, in the context of monoamine transporter ligands, the position and nature of substituents on the aryl ring have been shown to significantly impact affinity and selectivity for DAT versus SERT. nih.gov Electron-withdrawing or electron-donating groups can alter the electronic character of the naphthalene ring, influencing its interactions with the target.
Modification of the Azetidine Ring: The nitrogen atom of the azetidine ring is a key point for modification. N-alkylation or N-acylation can introduce new functional groups that can form additional interactions with the target or modulate the physicochemical properties of the molecule, such as its solubility and membrane permeability.
Stereochemistry: The 3-position of the azetidine ring is a chiral center. The synthesis of enantiomerically pure compounds is crucial, as different enantiomers can exhibit significantly different biological activities and off-target effects.
Linker Modification: In derivatives where a linker connects the azetidine to another functional group, the length, flexibility, and chemical nature of the linker can be optimized to achieve the optimal distance and orientation for binding to the target.
By systematically applying these design principles and utilizing a combination of computational modeling, chemical synthesis, and biological evaluation, it is possible to develop novel this compound-based therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
Strategies for Enhancing Molecular Rigidity and Affinity in Drug Design
The primary goal in optimizing a lead compound like this compound is to improve its binding affinity for its target while maintaining or improving other desirable drug-like properties. Enhancing molecular rigidity is a common strategy to achieve this, as it can pre-organize the molecule in a conformation favorable for binding, thus minimizing the entropic cost of receptor-ligand association.
Conformational Constraint and Pre-organization:
Structure-Activity Relationship (SAR) Studies on Analogues:
Valuable insights into enhancing affinity can be gleaned from SAR studies of closely related 3-aryl-azetidine derivatives. A study on a series of 3-aryl-3-arylmethoxy-azetidines as ligands for monoamine transporters provides a useful model for understanding how substitutions on the aryl rings can modulate binding affinity. nih.govnih.gov In this series, the affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT) was found to be highly sensitive to the nature and position of substituents on the aromatic rings.
For example, the introduction of chloro-substituents on the 3-aryl ring generally influenced the affinity and selectivity. The data suggests that electron-withdrawing groups and their specific placement can significantly impact the electronic and steric interactions with the receptor's binding pocket.
To illustrate these principles, the following table summarizes the binding affinities (Ki, nM) of selected 3-aryl-3-arylmethoxy-azetidine analogues at DAT and SERT.
| Compound | 3-Aryl Substituent | 3-Arylmethoxy Substituent | DAT Ki (nM) | SERT Ki (nM) |
|---|---|---|---|---|
| 7a | Phenyl | Phenylmethoxy | 314 ± 41 | 13 ± 1.0 |
| 7c | Phenyl | (3,4-Dichlorophenyl)methoxy | 103 ± 13 | 1.0 ± 0.1 |
| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | 50 ± 4.7 | 21 ± 2.1 |
| 7i | 3,4-Dichlorophenyl | (3,4-Dichlorophenyl)methoxy | 110 ± 12 | 1.3 ± 0.1 |
These data demonstrate that substitution on the aryl rings can tune the affinity for monoamine transporters. nih.govnih.gov For instance, the presence of a 3,4-dichlorophenyl group at the 3-aryl position (compound 7g ) improved DAT affinity compared to the unsubstituted phenyl analog (7a ). nih.govnih.gov Conversely, dichlorination of the arylmethoxy moiety (compound 7c ) led to a significant increase in SERT affinity. nih.govnih.gov
Applying these principles to the this compound scaffold, one could hypothesize that introducing specific substituents on the naphthalene ring could modulate its binding affinity. For example, the addition of electron-withdrawing or hydrogen-bond donating/accepting groups at various positions on the naphthalene ring would alter the electrostatic and steric profile of the molecule, potentially leading to more favorable interactions within the binding site of a target protein.
Bioisosteric Replacement:
Another key strategy is bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound, the naphthalene ring itself could be a target for bioisosteric replacement. Depending on the specific interactions within the target binding site, replacing the naphthalene moiety with other bicyclic aromatic or heteroaromatic systems (e.g., quinoline, isoquinoline, or benzofuran) could lead to improved affinity or selectivity. These replacements can alter the hydrogen bonding capacity, lipophilicity, and polar surface area of the molecule, all of which are critical determinants of drug action.
Computational Modeling and Docking Studies:
Modern drug design heavily relies on computational methods to guide the synthesis of new analogues. Molecular docking studies can be employed to predict the binding mode of this compound and its derivatives within the active site of a target receptor. These in silico models can help to rationalize observed SAR and predict which modifications are most likely to enhance binding affinity. For example, docking studies could reveal key hydrogen bond interactions or hydrophobic pockets within the binding site that can be exploited by adding or modifying substituents on the naphthalene ring. This predictive power allows for a more focused and efficient synthetic effort, prioritizing the compounds with the highest likelihood of success.
Q & A
Q. What synthetic routes are commonly employed for 3-(naphthalen-2-yl)azetidine derivatives like KHG26792, and how is purity ensured?
The synthesis typically involves multi-step organic reactions, including alkylation of azetidine scaffolds with naphthalene-based precursors. For KHG26792, the propoxy-methyl group is introduced via nucleophilic substitution, followed by hydrochloride salt formation. Purification is achieved through column chromatography and recrystallization, with purity verified by HPLC (>95%) and structural confirmation via NMR and mass spectrometry .
Q. Which in vitro and in vivo models are standard for evaluating the neuroprotective effects of this compound derivatives?
Common models include:
- MPP+-induced SH-SY5Y neuroblastoma cells for Parkinson’s disease (PD) mechanisms, measuring caspase-3 activity, ROS levels, and mitochondrial membrane potential .
- Hypoxia-exposed BV2 microglial cells for ischemic stroke studies, assessing HIF-1α, NADPH oxidase-2, and nitric oxide production .
- LPS-stimulated BV2 microglia to study NLRP3 inflammasome inhibition and NF-κB/MAPK pathway modulation .
Q. What key molecular pathways are modulated by KHG26792 in neuroprotection?
KHG26792 primarily targets:
- Mitochondrial dysfunction : Restores ATP levels, reduces ROS, and stabilizes Bcl-2/Bax ratios to inhibit apoptosis .
- Oxidative stress : Enhances glutathione peroxidase activity and suppresses NADPH oxidase-2 .
- Inflammatory pathways : Downregulates NLRP3 inflammasome, caspase-1, and IL-1β in microglia .
Q. How do researchers distinguish between direct neuronal protection and indirect anti-inflammatory effects in studies?
Methodologies include:
- Using neuron-microglia co-culture systems to isolate direct neuroprotection from microglial modulation .
- Comparing outcomes in neuron-only models (e.g., SH-SY5Y) versus microglia-rich models (e.g., BV2) .
- Pharmacological inhibition of microglial activation (e.g., P2X7 receptor blockers) to validate pathway specificity .
Advanced Research Questions
Q. What experimental design challenges arise when studying KHG26792’s dose-dependent effects on mitochondrial dynamics?
Key challenges include:
- Balancing cytotoxicity thresholds: High doses (>50 μM) may impair mitochondrial respiration unrelated to the target pathway .
- Temporal variability: Mitochondrial membrane potential recovery peaks at 6–12 hours post-treatment, requiring time-course assays .
- Confounding factors: Serum-free conditions in SH-SY5Y cultures may exaggerate MPP+ toxicity, necessitating controlled media formulations .
Q. How can contradictions in oxidative stress data (e.g., ROS suppression vs. NO elevation) be resolved?
Contradictions often stem from model-specific responses:
- In MPP+ models, KHG26792 reduces ROS via glutathione peroxidase upregulation but does not fully normalize NO due to residual microglial activation .
- In hypoxic models, NO suppression is more pronounced due to HIF-1α inhibition .
- Resolution strategies: Use multiplex assays (e.g., simultaneous ROS/NO measurement) and knockout cell lines (e.g., gp91phox⁻/⁻) to isolate NADPH oxidase contributions .
Q. What methodologies validate the multi-target hypothesis for KHG26792 in NLRP3 inflammasome and MAPK pathway crosstalk?
Advanced approaches include:
- Phosphoproteomics : Identify kinase activation patterns (e.g., p38 MAPK vs. JNK) in LPS-stimulated microglia .
- CRISPR/Cas9 silencing : Knock out NLRP3 or ASC to assess residual MAPK activity .
- Computational docking : Predict binding affinities for NLRP3 and MAPK components using molecular dynamics simulations .
Q. How do researchers optimize in vivo dosing regimens for KHG26792 to balance blood-brain barrier (BBB) penetration and systemic toxicity?
Strategies involve:
- Pharmacokinetic profiling : Measure brain-to-plasma ratios via LC-MS/MS after intraperitoneal administration (e.g., 10 mg/kg in murine models) .
- BBB permeability enhancers : Co-administer mannitol or use nanoparticle-based delivery to improve CNS bioavailability .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function markers (creatinine) during chronic dosing trials .
Data Contradiction Analysis
Q. Why do studies report conflicting results on KHG26792’s efficacy in different PD models (e.g., MPP+ vs. 6-OHDA)?
Discrepancies arise from:
- Mechanistic differences : MPP+ directly inhibits mitochondrial Complex I, while 6-OHDA induces oxidative stress via dopamine autoxidation. KHG26792’s mitochondrial stabilization is more effective against MPP+ .
- Model limitations : 6-OHDA requires intracerebral injection, introducing variability in lesion size and microglial recruitment .
- Resolution: Use dual toxin models or transcriptomic profiling to identify context-dependent targets.
Methodological Recommendations
Q. What integrated workflows are recommended for elucidating structure-activity relationships (SAR) in this compound analogs?
A tiered approach is advised:
- Step 1 : Synthesize analogs with substitutions at the propoxy-methyl group or naphthalene ring.
- Step 2 : Screen for cytotoxicity (MTT assay) and BBB permeability (PAMPA-BBB) .
- Step 3 : Prioritize candidates with EC50 < 10 μM in both SH-SY5Y and BV2 models.
- Step 4 : Validate top candidates in transgenic NLRP3 reporter mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
